5-Fluorotetrahydropyran Clofarabine is a synthetic compound that combines the structural features of a purine nucleoside with a tetrahydropyran ring, enhanced by the incorporation of fluorine and chlorine atoms. This compound is primarily recognized for its application in oncology, particularly in the treatment of acute lymphoblastic leukemia. Clofarabine, the active component, acts as an antimetabolite and has shown efficacy in patients who have relapsed or are refractory to other treatments .
5-Fluorotetrahydropyran Clofarabine is classified under several categories, including:
It is specifically categorized as a purine nucleoside analog, which plays a crucial role in inhibiting DNA synthesis. The compound is marketed under brand names such as Clolar and Evoltra and is primarily used in pediatric oncology .
The synthesis of 5-Fluorotetrahydropyran Clofarabine involves multiple steps:
5-Fluorotetrahydropyran Clofarabine has the following molecular characteristics:
5-Fluorotetrahydropyran Clofarabine participates in various chemical reactions:
The mechanism of action for 5-Fluorotetrahydropyran Clofarabine involves its phosphorylation to form an active triphosphate metabolite. This metabolite competes with deoxyadenosine triphosphate for incorporation into DNA by DNA polymerase, thereby inhibiting DNA synthesis. The compound also inhibits ribonucleotide reductase, leading to reduced dNTP pools necessary for DNA replication .
5-Fluorotetrahydropyran Clofarabine has significant applications in various fields:
The development of fluorinated nucleoside analogs represents a strategic triumph in medicinal chemistry, culminating in the design of clofarabine (2-chloro-2'-fluoro-2'-deoxyarabinosyladenine). This second-generation antimetabolite emerged from deliberate efforts to hybridize the pharmacologically advantageous elements of earlier purine nucleoside analogs—cladribine (2-chloro-2'-deoxyadenosine) and fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine). Cladribine demonstrated exceptional efficacy in lymphoid malignancies but exhibited dose-limiting neurotoxicity, while fludarabine offered potent DNA polymerase inhibition but suffered from metabolic instability due to deamination. Clofarabine's molecular architecture strategically incorporates a chlorine atom at the purine C2 position (inherited from cladribine) and a fluorine atom at the arabinofuranosyl 2'-position (inspired by fludarabine) [1] [10].
The introduction of fluorine into the sugar moiety was a transformative innovation. Fluorine's small atomic radius (van der Waals radius 1.47 Å vs. hydrogen's 1.20 Å) enables its substitution without causing significant steric distortion of the ribose ring. Crucially, the high electronegativity (3.98) of fluorine alters the electronic environment of the sugar, conferring exceptional resistance to phosphorylatic cleavage by acid phosphatases and bacterial phosphorylases encountered in the gastrointestinal tract. This significantly enhances metabolic stability and enables oral bioavailability—a key limitation of earlier analogs [4] [10]. Furthermore, the C2'-fluorine stabilizes the sugar in the preferred North-type conformation, optimizing interaction with target enzymes like deoxycytidine kinase (dCK), the rate-limiting activation enzyme [5] [10].
Compound (Year Approved) | Structural Features | Therapeutic Limitations | Key Innovations in Clofarabine |
---|---|---|---|
Cladribine (1992) | 2-chloro-2'-deoxyadenosine | Dose-limiting neurotoxicity, limited solid tumor activity | Incorporates 2'-F for enhanced metabolic stability and broader spectrum |
Fludarabine (1991) | 2-fluoro-ara-adenosine | Susceptible to deamination (deoxyadenosine deaminase), GI instability | Chlorine at C2 prevents deamination; stabilized glycosidic bond |
Clofarabine (2004) | 2-chloro-2'-fluoro-ara-adenosine | Hepatotoxicity at high doses | Hybrid design combines favorable pharmacokinetics and dual mechanisms |
The synthetic pathway to clofarabine, first achieved in 1992, involves sophisticated stereoselective fluorination and glycosylation steps. A pivotal advancement was the enzymatic transglycosylation method utilizing uridine phosphorylase and purine nucleoside phosphorylase, allowing efficient coupling of the fluorinated sugar (e.g., 1,3,5-tri-O-benzoyl-2-fluoro-2-deoxy-D-arabinofuranose) with 2-chloroadenine. This method offered superior regioselectivity and avoided the anomeric mixture problems associated with earlier chemical glycosylation techniques [9]. Subsequent selective deprotection yielded the active compound. The structure-activity relationship (SAR) underpinning clofarabine's success highlights that the 2'-fluoro substitution not only enhances metabolic stability but also increases affinity for dCK compared to deoxycytidine (the natural substrate), facilitating more efficient intracellular conversion to the active triphosphate form, clofarabine-5'-triphosphate (ClF-ara-ATP) [1] [5] [10].
Clofarabine's primary clinical significance lies in its FDA approval (2004) for the treatment of pediatric patients (1-21 years) with relapsed or refractory acute lymphoblastic leukemia (ALL) after at least two prior regimens. This approval was based on a pivotal phase II study where clofarabine monotherapy (52 mg/m²/day intravenously for 5 days, repeated every 2-6 weeks) demonstrated a 20% complete response rate and a 31% overall response rate (including partial responses and complete responses without full platelet recovery) in a heavily pretreated pediatric population [1] [3] [5]. This represented a critical advancement for a patient group with extremely limited salvage options. Beyond its labeled indication, clofarabine exhibits significant activity in acute myeloid leukemia (AML), particularly in older adults and in combination regimens. Studies exploring clofarabine (e.g., 30 mg/m²/day days 1-5) combined with cytarabine (e.g., 1 g/m²/day days 1-5) have shown improved response rates compared to cytarabine alone in older AML patients and those with high-risk myelodysplastic syndromes (MDS), establishing it as a valuable component of lower-intensity induction therapy for this frail population [1] [5].
Its therapeutic efficacy stems from a sophisticated dual mechanism of action targeting DNA synthesis and repair:
Malignancy | Setting/Regimen | Key Efficacy Findings | Reference (from search results) |
---|---|---|---|
Pediatric R/R ALL | Monotherapy (52 mg/m²/d x5) | 20% CR, 31% ORR (CR+CRp+PR) | [1] [3] [5] |
Adult AML/MDS (Older/Unfit) | Clofarabine + Cytarabine (e.g., 30mg/m²/d + 1g/m²/d x5) | Improved CR rates vs Cytarabine alone | [1] [5] |
T-cell Lymphoma (Early Phase) | Weekly dosing (10-40 mg/m²/wk) | Responses observed in Cutaneous T-Cell Lymphoma (CTCL) | [7] |
Research continues to explore clofarabine's potential in other lymphoid malignancies. Early-phase trials investigating alternative dosing schedules, such as weekly administration (10-40 mg/m²), have shown signals of activity in T-cell lymphomas, particularly cutaneous T-cell lymphoma (CTCL), with manageable hematologic toxicity [7]. Furthermore, its role in conditioning regimens prior to allogeneic hematopoietic stem cell transplantation (HSCT) is being investigated due to its potent immunosuppressive and antileukemic effects [1].
Compound Name | Chemical Structure (Linear Notation) | Significant Moieties |
---|---|---|
Clofarabine | 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine | 2-chloropurine, 2'-fluoro-arabinose |
Cladribine | 2-Chloro-2'-deoxyadenosine | 2-chloropurine, 2'-deoxyribose |
Fludarabine Phosphate | 9-β-D-Arabinofuranosyl-2-fluoroadenine 5'-monophosphate | 2-fluoropurine, arabinose, 5'-phosphate |
Cytarabine | 4-Amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone | Arabinose, cytosine base |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3